Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate
Description
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate is a heterocyclic compound featuring a thiazole core substituted with a methyloxazole moiety, a 4-chlorophenyl group, and an ethyl acetate side chain. Its structural complexity arises from the fusion of oxazole and thiazole rings, which are known to enhance bioactivity in medicinal chemistry . The compound’s synthesis typically involves coupling reactions between thiazol-5-ylacetate derivatives and substituted oxazole precursors under nitrogen atmosphere, followed by purification via solvent extraction .
Properties
Molecular Formula |
C18H18ClN3O3S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methylamino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C18H18ClN3O3S/c1-4-24-15(23)9-14-10-20-18(26-14)22(3)16-11(2)25-17(21-16)12-5-7-13(19)8-6-12/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
VZKIJDDQTFOMMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CN=C(S1)N(C)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate typically involves multi-step reactions. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with various aldehydes and ketones to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Chemical Reactivity
Key reactive sites in the molecule include:
-
Ethyl ester group : Susceptible to hydrolysis under acidic or basic conditions
-
Thiazole/oxazole rings : Potential sites for nucleophilic substitution
-
Methylamino substituent : Alkylation or acylation targets
-
4-Chlorophenyl moiety : Electrophilic substitution reactions
Typical transformations may involve:
| Reaction Type | Example Reaction |
|---|---|
| Hydrolysis | Conversion to carboxylic acid |
| Alkylation | Extension of methylamino substituent |
| Nucleophilic substitution | Modification of heterocyclic rings |
| Enzymatic interactions | Potential target binding (e.g., kinase inhibition) |
Structural Comparison with Analogues
The compound's unique combination of functional groups distinguishes it from simpler derivatives:
This complexity may enhance stability and pharmacological activity compared to simpler derivatives like 5-methylthiazole or 1,3-thiazole derivatives.
Reaction Optimization Data (Adapted from Related Studies)
| Condition | Temperature | Base | Product Yield |
|---|---|---|---|
| Cascade cyclization | 60°C | NaOAc | 56% (oxazolone) |
| 80°C | NaOAc | 32% (cyclized product) | |
| 50°C | NaOAc | 29% (oxazolone) | |
| 80°C | NaTFA | 6% (cyclized product) |
Data illustrates the importance of base selection and temperature control in heterocyclic synthesis .
Purity and Characterization
Scientific Research Applications
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate involves its interaction with various molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, disrupting their normal function. This compound may inhibit enzyme activity or interfere with DNA synthesis, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Structural Features :
- Thiazole ring : Provides a rigid scaffold for intermolecular interactions.
- 4-Chlorophenyl group : Enhances lipophilicity and influences binding to hydrophobic pockets in biological targets.
- Ethyl acetate ester : Improves solubility and metabolic stability compared to carboxylic acid derivatives.
This compound has shown promise in antitumor drug development due to its ability to disrupt protein-protein interactions or enzyme activity, as observed in structurally related methanone derivatives .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related molecules, emphasizing substituent variations and their pharmacological implications:
Key Observations
Role of Halogen Substituents :
- The 4-chlorophenyl group in the target compound enhances lipophilicity and promotes halogen bonding, critical for target engagement . In contrast, fluorophenyl analogs (e.g., ) exhibit stronger electronegativity but reduced steric bulk, altering binding kinetics .
Heterocyclic Modifications: Replacing methyloxazole with thiophene (as in ) reduces aromaticity but increases sulfur-mediated interactions (e.g., with metal ions) . Methanone derivatives () lack the ester group, reducing solubility but improving membrane permeability .
Ester vs. Oxoacetate Side Chains: The ethyl acetate moiety in the target compound offers better aqueous solubility than the oxoacetate group in , which may form stable enolate intermediates .
Noncovalent interaction (NCI) analysis () further highlights the importance of steric repulsion in chloroethylphenyl analogs .
Research Findings and Implications
- Synthetic Challenges : The nitro and hydroperoxy groups in analogs (e.g., ) introduce instability, making the target compound more viable for scalable synthesis .
Biological Activity
Ethyl 2-(2-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)(methyl)amino)thiazol-5-yl)acetate, with CAS Number 1092959-64-2, is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and other pharmacological effects.
- Molecular Formula : C18H18ClN3O3S
- Molecular Weight : 391.87 g/mol
- IUPAC Name : Ethyl 2-[2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methylamino]-1,3-thiazol-5-yl]acetate
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example:
- In vitro Studies : Compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds ranged from 0.096 μM to over 10 μM depending on the specific derivative and its mechanism of action .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF7 | 0.096 |
| Compound X (similar structure) | A549 | 1.85 - 2.81 |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Acetylcholinesterase (AChE) : Similar compounds have been shown to inhibit AChE, which is crucial in treating neurological disorders .
- Carbonic Anhydrase : Some derivatives have demonstrated inhibitory activity against carbonic anhydrase, which is significant in cancer treatment due to its role in tumor growth and metastasis .
The biological activity of this compound may involve:
- Targeting Receptor Tyrosine Kinases (RTKs) : Compounds with similar structures have been identified as inhibitors of various RTKs, including those involved in angiogenesis and tumor proliferation .
Case Studies
-
Study on Quinazoline Derivatives : A study explored quinazoline derivatives that share structural features with Ethyl 2-(2-(...)). These derivatives exhibited potent anticancer activity and were effective against multiple cancer cell lines, highlighting the importance of the thiazole and oxazole rings in enhancing biological activity .
- Findings : The most potent compound showed an IC50 value of 0.11 µM against EGFR, suggesting a strong potential for development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
